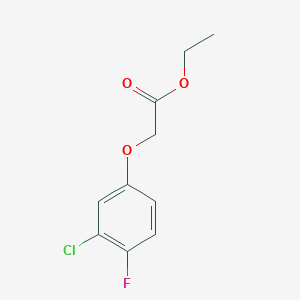

Ethyl 2-(3-chloro-4-fluorophenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-chloro-4-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHZVENZIMYHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589533 | |

| Record name | Ethyl (3-chloro-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667437-18-5 | |

| Record name | Ethyl (3-chloro-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for Ethyl 2 3 Chloro 4 Fluorophenoxy Acetate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Ethyl 2-(3-chloro-4-fluorophenoxy)acetate reveals two primary strategic disconnections that form the basis of the most common synthetic plans.

Disconnection A: C(acyl)-O Bond (Ester Linkage) : The most intuitive disconnection is at the ester functional group. This pathway breaks the molecule into the precursor 2-(3-chloro-4-fluorophenoxy)acetic acid and ethanol (B145695) . The synthesis would then proceed via the formation of the aryloxyacetic acid intermediate, followed by a separate esterification step. This approach allows for the isolation and purification of the intermediate acid, potentially leading to a higher purity final product.

Disconnection B: Ar-O Bond (Ether Linkage) : An alternative and more convergent approach involves the disconnection of the aryl ether bond. This pathway identifies 3-chloro-4-fluorophenol (B1581553) and an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) , as the key starting materials. This strategy constructs the final carbon skeleton in a single step, typically through a nucleophilic substitution reaction, representing a more atom-economical route.

These two disconnections define the principal strategies for synthesizing the target molecule, with the choice often depending on starting material availability, desired purity, and process scale.

Classical and Contemporary Synthetic Routes

Building upon the retrosynthetic analysis, several established and modern methods can be employed to construct this compound.

This approach follows the logic of Disconnection A, involving the initial synthesis of the carboxylic acid intermediate followed by esterification. The formation of 2-(3-chloro-4-fluorophenoxy)acetic acid is typically achieved by reacting 3-chloro-4-fluorophenol with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base.

The subsequent esterification of the resulting phenoxyacetic acid with ethanol can be accomplished through several methods:

Fischer-Speier Esterification : The classic method involves reacting the carboxylic acid with an excess of ethanol under reflux with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Acid Halide Formation : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Use of Coupling Reagents : Modern methods may employ coupling agents to facilitate the reaction under milder conditions, although this is less common for simple esterifications.

A general method for producing phenoxyacetate (B1228835) esters involves reacting the corresponding phenol (B47542) with ethyl chloroacetate in the presence of anhydrous potassium carbonate and a solvent like acetone (B3395972), refluxing the mixture for several hours. iucr.org Another approach uses a strong-acid cation exchange resin as a recyclable catalyst for the esterification of phenoxyacetic acid. google.com

This synthetic strategy, based on Disconnection B, directly couples the phenol and the ethyl acetate (B1210297) moiety. The most common method is a variation of the Williamson ether synthesis, where the sodium or potassium salt of 3-chloro-4-fluorophenol is reacted with ethyl chloroacetate. iucr.orgnih.gov A typical procedure involves stirring the phenol with a base like anhydrous potassium carbonate in a polar aprotic solvent such as acetone or dimethylformamide (DMF), followed by the addition of the ethyl haloacetate. iucr.orgnih.gov

The Ullmann condensation, or Ullmann ether synthesis, offers a related but distinct method for forming aryl ether bonds, particularly with less reactive aryl halides. organic-chemistry.orgoperachem.com

Classical Ullmann Reaction : This involves the copper-catalyzed coupling of a phenol with an aryl halide at high temperatures (often above 200°C) using a stoichiometric amount of copper powder or copper salts. organic-chemistry.orgslideshare.net

Modern Ullmann-type Couplings : Significant advancements have made the reaction more practical. Research has focused on the use of catalytic amounts of copper salts (e.g., CuI, Cu₂O) in combination with ligands and a base. organic-chemistry.orgmdpi.com Ligands such as N,N-dimethylglycine or 1,10-phenanthroline (B135089) can stabilize the copper catalyst, allowing the reaction to proceed at much lower temperatures (e.g., 90°C) and with improved yields and substrate scope. organic-chemistry.orgacs.org The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether. organic-chemistry.orgoperachem.com While the direct synthesis of the target molecule uses an alkyl halide, the principles of copper-catalyzed C-O bond formation are central to this area of research. mdpi.com

The synthesis of the key precursor, 3-chloro-4-fluorophenol , is critical. nih.gov The specific substitution pattern requires regioselective halogenation methods. Potential synthetic routes could start from simpler, commercially available precursors:

Chlorination of 4-fluorophenol (B42351) : Electrophilic aromatic substitution of 4-fluorophenol with a chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) can be used. The directing effects of the hydroxyl (ortho-, para-directing) and fluorine (ortho-, para-directing) groups must be carefully controlled to achieve the desired 3-chloro isomer. The strong activating and ortho-directing nature of the hydroxyl group would likely favor chlorination at the 2- and 6-positions, making the 3-position a minor product without specific blocking or directing groups.

From 3-Chloro-4-fluoroaniline (B193440) : A common route involves the diazotization of 3-chloro-4-fluoroaniline followed by hydrolysis of the resulting diazonium salt. This is a versatile method for introducing a hydroxyl group onto an aromatic ring.

Rearrangement Reactions : The Fries rearrangement of 4-fluorophenyl acetate could be used to introduce an acetyl group, which can then be manipulated. For example, a patent describes the Fries rearrangement of 4-fluorophenyl 3-chloropropionate as a method to synthesize a related chromanone precursor. google.com Similarly, the synthesis of 4-amino-3-fluorophenol (B140874) has been achieved via Fries and Beckman rearrangements. tandfonline.com

Innovative and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. This focus has led to significant research into catalytic systems for reactions like esterification.

The pursuit of "green" chemistry has driven the development of novel catalysts for ester synthesis that are reusable, non-corrosive, and highly selective, moving away from traditional homogeneous acid catalysts like sulfuric acid. researchgate.net

Solid Acid Catalysts : Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and potentially reused, reducing waste and simplifying purification. gcsu.edu

Ion-Exchange Resins : Strong acid resins like Amberlyst-15 have been effectively used as catalysts for the esterification of phenylacetic acid, offering high yields and selectivity under solvent-free conditions or with minimal solvent. researchgate.netgcsu.edu

Modified Clays : Montmorillonite clays, particularly when exchanged with metal cations like Al³⁺ or Zn²⁺, have shown significant catalytic activity in the esterification of phenylacetic acid with various phenols. researchgate.netnih.gov These nanoclay catalysts are low-cost, eco-friendly, and can be regenerated and reused for multiple cycles. nih.govjetir.org

Bimetallic Catalysts : Recent research has explored advanced catalytic systems. For instance, rhodium-ruthenium (RhRu) bimetallic oxide clusters have been developed for cross-dehydrogenative coupling (CDC) reactions to form aryl esters directly from arenes and carboxylic acids, using molecular oxygen as a benign oxidant. labmanager.com

The table below summarizes findings from research into various catalytic systems for the esterification of phenylacetic acid, a structurally related compound.

| Catalyst | Reactants | Conditions | Yield | Source(s) |

| Al³⁺-montmorillonite clay | Phenylacetic acid, p-cresol | Toluene, reflux, 6h | 67% | researchgate.netnih.gov |

| Amberlyst-15 | Phenylacetic acid, glycerol | Solvent-free, 110°C, 6h | ~80% | researchgate.net |

| Zn-K10 Montmorillonite | Phenols, acetic anhydride | Solvent-free, 100°C, 3h | up to 100% | jetir.org |

| Amberlyst-15 | Phenylacetic acid, 4-ethoxyphenol | Solvent-free, reflux | Not specified | gcsu.edu |

These innovative approaches highlight a shift towards more sustainable synthetic practices, offering high efficiency while minimizing environmental impact.

Flow Chemistry Applications in Continuous Synthesis

The industrial synthesis of fine chemicals and active pharmaceutical ingredients (APIs) is increasingly shifting from traditional batch processing to continuous flow chemistry. d-nb.inforesearchgate.net This paradigm change is driven by the significant advantages offered by flow systems, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents and exothermic reactions, and superior process control, leading to higher yields and purity. jst.org.inuc.pt

For the synthesis of this compound, a continuous flow process can be envisioned based on the classical Williamson ether synthesis. In such a setup, a stream of 3-chloro-4-fluorophenol, dissolved in a suitable solvent with a base (e.g., potassium carbonate), would be continuously mixed with a stream of ethyl chloroacetate at a specific temperature within a microreactor or a packed-bed reactor. jst.org.in The small dimensions of these reactors ensure rapid mixing and precise temperature control, minimizing the formation of by-products. jst.org.in

The key benefits of applying flow chemistry to this synthesis include:

Safety: The ability to handle potentially hazardous intermediates and reactions by minimizing the reaction volume at any given time. d-nb.info

Efficiency: Reduced reaction times from hours (in batch) to minutes or even seconds (in flow). d-nb.info

Scalability: Production can be easily scaled up by extending the operation time or by numbering up (running multiple reactors in parallel) rather than redesigning large-scale batch reactors. jst.org.in

Optimization: Rapid screening and optimization of reaction parameters such as temperature, pressure, residence time, and stoichiometry are possible, leading to improved process efficiency. jst.org.in

While specific literature on the flow synthesis of this compound is not prominent, the successful application of this technology to a vast array of other APIs and fine chemicals demonstrates its feasibility and potential for this process. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis Parameters (Hypothetical for this compound)

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | Liters to cubic meters | Microliters to milliliters |

| Reaction Time | Hours | Seconds to minutes |

| Heat Transfer | Slow, inefficient | Rapid, highly efficient |

| Process Control | Limited | Precise and automated |

| Safety | Higher risk with large volumes | Inherently safer |

| Scalability | Complex, requires re-engineering | Simple (time or numbering-up) |

Solvent-Free and Environmentally Benign Reaction Developments

In line with the principles of green chemistry, recent research efforts focus on minimizing or eliminating the use of volatile and hazardous organic solvents. For the synthesis of phenoxyacetates, solvent-free or water-based approaches are being explored. acs.org

One environmentally benign approach involves conducting the reaction under solvent-free conditions, using the reactants themselves as the medium, often with microwave irradiation to accelerate the reaction. For the synthesis of this compound, a solid-liquid phase-transfer catalysis (PTC) method could be employed. In this scenario, solid potassium carbonate and 3-chloro-4-fluorophenol are mixed with a catalytic amount of a phase-transfer catalyst and heated with ethyl chloroacetate. This minimizes waste and avoids the need for solvent recovery.

Alternatively, water can be used as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. acs.org While reactants like ethyl chloroacetate have low solubility in water, the use of surfactants or performing the reaction at elevated temperatures can overcome this limitation. acs.org Such methods significantly improve the environmental footprint of the synthesis. acs.org

Key Developments:

Microwave-Assisted Synthesis: Reduces reaction times and can lead to higher yields in the absence of a solvent.

Phase-Transfer Catalysis (PTC): Enables reactions between reagents in different phases (e.g., solid-liquid), obviating the need for a solvent to dissolve all components.

Aqueous Media: Utilizing water as a solvent represents a significant step towards a greener process, often with simplified workup procedures. acs.org

Mechanistic Investigations of Reaction Pathways

Elucidation of Reaction Mechanisms and Intermediates

The primary synthetic route to this compound is the Williamson ether synthesis. The reaction mechanism proceeds via a nucleophilic substitution (SN2) pathway.

Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 3-chloro-4-fluorophenol by a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). This acid-base reaction generates a potent nucleophile, the 3-chloro-4-fluorophenoxide anion.

Nucleophilic Attack: The generated phenoxide anion then acts as the nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom.

Transition State and Product Formation: This attack occurs via a backside approach, proceeding through a trigonal bipyramidal transition state. The carbon-chlorine bond breaks as the new carbon-oxygen bond forms, resulting in the displacement of the chloride ion as the leaving group. This single concerted step forms the final product, this compound, and a salt byproduct (e.g., KCl).

The key intermediate in this reaction is the 3-chloro-4-fluorophenoxide anion. nih.gov Its stability and nucleophilicity are crucial for the reaction's success. The presence of electron-withdrawing groups (chloro- and fluoro-) on the phenyl ring can influence the acidity of the phenol and the nucleophilicity of the corresponding phenoxide.

Kinetic Studies and Optimization of Reaction Parameters

Kinetic studies of Williamson ether syntheses reveal that the reaction rate is dependent on the concentrations of both the phenoxide and the alkyl halide, consistent with an SN2 mechanism. The rate law is typically expressed as:

Rate = k[Phenoxide][Ethyl chloroacetate]

Optimization of reaction parameters is crucial for maximizing yield and minimizing reaction time and byproducts. researchgate.net

Base: The choice and stoichiometry of the base are critical. A strong enough base is needed to deprotonate the phenol effectively, but an excessively strong base or high concentration can promote side reactions, such as the hydrolysis of the ester. Anhydrous potassium carbonate is commonly used as it is effective, inexpensive, and easy to handle. nih.gov

Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) are often preferred as they can solvate the cation of the base while not significantly solvating the nucleophilic anion, thus enhancing its reactivity. nih.gov

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to decomposition or the formation of undesired byproducts. A typical temperature range is between 50-80°C. nih.gov

Catalyst: In some cases, a catalyst like potassium iodide can be added. The iodide ion can substitute the chloride on the ethyl chloroacetate to form ethyl iodoacetate in situ. The iodo- intermediate is more reactive towards nucleophilic attack by the phenoxide because iodide is a better leaving group than chloride, thus accelerating the reaction. mdpi.com

Table 2: Influence of Reaction Parameters on Synthesis (Illustrative)

| Parameter | Condition | Effect on Yield/Rate | Rationale |

| Base | Weak Base (e.g., NaHCO₃) | Low | Incomplete deprotonation of phenol. |

| Strong Base (e.g., K₂CO₃) | High | Efficient formation of the nucleophilic phenoxide. nih.gov | |

| Solvent | Protic (e.g., Ethanol) | Moderate | Solvation of the nucleophile reduces its reactivity. |

| Polar Aprotic (e.g., DMF) | High | Poor solvation of the nucleophile enhances reactivity. nih.gov | |

| Temperature | Low (e.g., 25°C) | Slow Rate | Insufficient kinetic energy for reaction. |

| Optimal (e.g., 60°C) | High Rate/Yield | Balances reaction speed and byproduct formation. nih.gov | |

| Catalyst | None | Moderate Rate | Standard SN2 reaction. |

| KI (catalytic) | Increased Rate | In situ formation of a more reactive iodo-intermediate. mdpi.com |

Stereochemical Control in Analogous Synthetic Transformations

This compound is an achiral molecule. However, stereochemistry is a critical consideration in the synthesis of structurally analogous compounds, particularly agricultural herbicides like phenoxypropionates. For example, the herbicidal activity of compounds such as ethyl (R)-2-(3-chloro-4-fluorophenoxy)propionate often resides in a single enantiomer. chemsrc.com

Achieving stereochemical control in these analogous syntheses typically involves two main strategies: youtube.com

Use of a Chiral Starting Material: The synthesis can start from a commercially available, enantiomerically pure starting material, such as ethyl (S)-lactate. This chiral building block is converted to a derivative with a good leaving group (e.g., a tosylate), which then reacts with the 3-chloro-4-fluorophenoxide. Since the SN2 reaction proceeds with an inversion of configuration at the chiral center, starting with the (S)-lactate derivative yields the (R)-phenoxypropionate product.

These strategies ensure the production of the desired stereoisomer, which is crucial for biological activity and regulatory approval in the agrochemical and pharmaceutical industries.

Research into Derivatization and Structural Modification from this compound Precursors

This compound is a valuable intermediate for the synthesis of more complex molecules. nih.govresearchgate.net Its chemical structure offers several sites for modification, allowing for the creation of a library of derivatives for biological screening or material science applications.

Key Derivatization Reactions:

Hydrolysis to Carboxylic Acid: The most common derivatization is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(3-chloro-4-fluorophenoxy)acetic acid. This is typically achieved under basic conditions (saponification) followed by acidification. The resulting carboxylic acid is a key precursor for many other functional groups.

Amide Formation: The carboxylic acid can be converted into an acyl chloride (using thionyl chloride or oxalyl chloride) and subsequently reacted with various primary or secondary amines to form a wide range of amides. Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common strategy. These amide derivatives are widely explored for their potential biological activities.

Reduction to Alcohol: The ester can be reduced to the corresponding alcohol, 2-(3-chloro-4-fluorophenoxy)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Further Aromatic Substitution: While the halogenated phenyl ring is relatively deactivated, further electrophilic aromatic substitution reactions are possible under harsh conditions, though regioselectivity can be an issue.

Theoretical and Computational Investigations of Ethyl 2 3 Chloro 4 Fluorophenoxy Acetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. For ethyl 2-(3-chloro-4-fluorophenoxy)acetate, these methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing its electronic nature.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study phenoxyacetate (B1228835) derivatives to determine their optimized geometry and various electronic parameters. mdpi.comtandfonline.com For this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would reveal key bond lengths, bond angles, and dihedral angles. tandfonline.comnih.gov

The optimized molecular structure of related phenoxyacetic acid derivatives shows that the phenoxyacetic acid moiety is not perfectly planar, with the carboxylic acid group often twisted out of the plane of the phenyl ring. In the case of this compound, the ethyl acetate (B1210297) group's conformation relative to the substituted benzene (B151609) ring is a key geometric parameter. Studies on similar compounds, such as ethyl 2-(4-chloro-3-methylphenoxy)acetate, have shown that the pendant ethyl chain can adopt an extended conformation, lying nearly in the plane of the benzene ring.

| Parameter | Calculated Value |

| Dipole Moment (Debye) | ~3.5 - 4.5 |

| Polarizability (a.u.) | ~150 - 170 |

| Hyperpolarizability (a.u.) | ~1.0 x 10⁻³⁰ |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenoxy group, which is rich in electrons, while the LUMO is likely distributed over the carbonyl group and the benzene ring.

The presence of the electron-withdrawing chloro and fluoro groups on the benzene ring would lower the energy of both the HOMO and LUMO. This can affect the molecule's reactivity in various chemical reactions. Based on studies of similar compounds, the HOMO-LUMO energy gap for this compound is anticipated to be in a range that suggests a stable yet reactive molecule. mdpi.comtandfonline.com

| Parameter | Energy (eV) |

| EHOMO | ~ -6.5 to -7.5 |

| ELUMO | ~ -1.0 to -2.0 |

| Energy Gap (ΔE) | ~ 4.5 to 5.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and are likely to be attacked by nucleophiles.

For this compound, the MEP surface would show the most negative potential localized around the oxygen atoms of the ester group, making them the primary sites for electrophilic interactions. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The electronegative chlorine and fluorine atoms would also influence the electrostatic potential of the aromatic ring, creating regions of varying electron density.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be quantified as stabilization energies. These interactions, such as hyperconjugation and intramolecular charge transfer, play a significant role in stabilizing the molecular structure.

Molecular Dynamics and Conformational Research

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior and conformational landscape over time.

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the potential energy at each step.

For this molecule, the critical dihedral angles would include those defining the orientation of the ethyl group and the acetate side chain relative to the phenoxy ring. By performing a potential energy surface scan, researchers can identify the global minimum energy conformation, which is the most likely structure of the molecule under given conditions. Studies on similar phenoxyacetate derivatives have shown that the planarity of the molecule and the extended or folded nature of the side chain are key determinants of its conformational preference. The presence of the chloro and fluoro substituents can introduce steric and electronic effects that influence the relative energies of different conformers.

Simulations of Molecular Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide detailed insights into its conformational flexibility, stability, and how it interacts with its environment, such as a solvent or a biological receptor.

The simulation would begin by defining a force field—a set of parameters that describes the potential energy of the system's particles. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. The simulation then solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the atoms in this compound change over a specific period.

From this trajectory, various properties can be analyzed:

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformers) of the molecule.

Solvation: Understanding how the molecule interacts with surrounding solvent molecules (e.g., water), including the formation of hydrogen bonds with the ester group.

Intermolecular Interactions: If simulated with other molecules, such as a protein target, MD can reveal the specific interactions (hydrogen bonds, hydrophobic contacts, halogen bonds involving the chlorine and fluorine atoms) that govern binding affinity and stability. researchgate.net Analysis of these interactions is crucial for predicting how the compound might behave in a biological system. nih.gov

Structure-Activity Relationship (SAR) Methodologies in Pre-clinical Research

Structure-Activity Relationship (SAR) studies are a cornerstone of drug and herbicide discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For this compound, SAR would involve synthesizing and testing a series of structurally related analogues to determine which molecular features are critical for its effects. researchgate.net Key modifications would include altering the substituents on the phenyl ring, changing the length of the acetate chain, or modifying the ester group.

Although specific SAR studies for this compound are not published, the general principles of phenoxyacetic acid derivatives suggest that the type and position of halogen substituents on the aromatic ring are critical for activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) is a computational extension of SAR that aims to build a mathematical model correlating the chemical structures of a set of compounds with their biological activity. nih.govmdpi.com For a series of phenoxyacetate analogues including this compound, a QSAR study would involve:

Data Collection: Assembling a dataset of compounds with measured biological activity (e.g., herbicidal potency, receptor binding affinity).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological.

Model Building: Using statistical methods like multiple linear regression or machine learning to create an equation that links the descriptors to the activity.

Validation: Testing the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

A hypothetical QSAR model for a series of phenoxyacetates might look like: Activity = a(LogP) - b(Molecular Volume) + c*(Dipole Moment) + constant

Such a model could generate hypotheses about the mechanism of action, for instance, suggesting that activity is enhanced by higher lipophilicity and specific electronic properties. nih.gov

Table 1: Example of Molecular Descriptors for a Hypothetical QSAR Study

| Compound Name | Biological Activity (IC50, µM) | LogP | Molecular Weight | Polar Surface Area |

| Ethyl 2-(phenoxy)acetate | 50.2 | 1.85 | 166.17 | 26.3 |

| Ethyl 2-(4-chlorophenoxy)acetate | 25.8 | 2.54 | 200.62 | 26.3 |

| Ethyl 2-(4-fluorophenoxy)acetate | 30.1 | 2.04 | 184.16 | 26.3 |

| This compound | To be determined | Calculated | Calculated | Calculated |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. researchgate.net A ligand-based pharmacophore model for this compound would be developed by superimposing a set of known active analogues and extracting their common chemical features.

These features typically include:

Hydrogen Bond Acceptors (e.g., the carbonyl oxygen and ether oxygen).

Hydrogen Bond Donors (none in this specific molecule, but could be present in analogues).

Hydrophobic Centroids (e.g., the phenyl ring).

Aromatic Rings.

Halogen Bond Donors (the chlorine and fluorine atoms).

Once developed, this pharmacophore model serves as a 3D query to screen large chemical databases for new, structurally diverse compounds that match the required features and are therefore likely to be active. researchgate.net It is a powerful tool in ligand-based design when the structure of the biological target is unknown. researchgate.net

Molecular Docking and Binding Mode Predictions for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netsemanticscholar.org This method is crucial for predicting binding affinity and understanding the mechanism of action at a molecular level.

The process involves:

Preparing the Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand.

Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: Ranking the generated poses using a scoring function that estimates the binding energy. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.govsemanticscholar.org

For this compound, docking could predict its binding mode within the active site of a target enzyme, such as a plant auxin-binding protein or a bacterial enzyme, providing a structural basis for its potential biological activity. nih.govbeilstein-journals.org

Table 2: Hypothetical Docking Results for this compound against a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 241, ARG 312, PHE 450 |

| Hydrogen Bonds | 1 (with ARG 312) |

| Halogen Bonds | 1 (Chlorine with SER 245) |

| Hydrophobic Interactions | Phenyl ring with PHE 450 |

Chemoinformatics and Database Screening for Structural Analogues in Research

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. To find structural analogues of this compound, chemoinformatic tools would be used to screen massive virtual compound libraries like ZINC or PubChem.

Screening can be performed based on various criteria:

Structural Similarity: Searching for molecules with a high Tanimoto coefficient or other similarity index to the query structure.

Substructure Search: Identifying all molecules containing the 3-chloro-4-fluorophenoxyacetate scaffold.

Pharmacophore-Based Screening: Using the 3D pharmacophore model described earlier to find molecules that match its features, regardless of their underlying chemical scaffold.

This process is invaluable for identifying commercially available or synthetically accessible analogues for further testing, or for finding novel chemical starting points in a discovery program. nih.gov

Topological Analyses of Electron Density and Intermolecular Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the topology of the electron density (ρ(r)) to characterize chemical bonding. nih.gov This analysis can reveal the nature of both covalent and non-covalent interactions within a molecule and between molecules. nih.gov

For this compound, a topological analysis of its calculated electron density would involve locating critical points where the gradient of the density is zero.

Bond Critical Points (BCPs): Found between two interacting atoms. The properties at a BCP, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared interactions (covalent bonds) and closed-shell interactions (like hydrogen bonds, halogen bonds, and van der Waals forces). researchgate.net

Hirshfeld Surface Analysis: This related technique maps the intermolecular contacts in a crystal structure, visually highlighting the types and relative importance of different interactions (e.g., C-H···O, C-H···F, π-π stacking) that hold the molecules together. nih.govdoaj.org

This analysis would provide a quantitative and qualitative understanding of the bonding within the molecule and the specific nature of its intermolecular interactions, which collectively determine its physicochemical properties and behavior in a condensed phase.

Advanced Analytical Methodologies for Research on Ethyl 2 3 Chloro 4 Fluorophenoxy Acetate

Spectroscopic Research for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise atomic and molecular structure of Ethyl 2-(3-chloro-4-fluorophenoxy)acetate. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its connectivity, functional groups, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra offer primary evidence for the compound's structure. In ¹H NMR, the ethyl group would present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons of the O-CH₂ group attached to the phenoxy ring would appear as a singlet, while the three aromatic protons would exhibit complex splitting patterns due to their distinct chemical environments and couplings to each other and to the adjacent fluorine atom.

For ¹³C NMR, each unique carbon atom in the molecule would produce a distinct signal. The carbonyl carbon of the ester would be found significantly downfield, typically in the 165-175 ppm range. The carbons of the ethyl group, the O-CH₂ group, and the six carbons of the aromatic ring would all have characteristic chemical shifts.

While specific experimental data for this compound is not widely published, data from analogous compounds such as Ethyl 2-(4-chloro-3-methylphenoxy)acetate supports these expected patterns. For this analog, the ethyl CH₃ appears at 1.32 ppm (triplet), the ethyl CH₂ at 4.24 ppm (quartet), and the ether-linked CH₂ at 5.01 ppm (singlet). iucr.org

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity within the ethyl group and among the protons on the aromatic ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show correlations between the O-CH₂ protons and the aromatic proton at position 2 of the phenyl ring. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort.

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Ethyl | -CH₃ | ~1.3 (triplet) | ~14 |

| Ethyl | -O-CH₂- | ~4.2 (quartet) | ~61 |

| Acetate (B1210297) | -O-CH₂-CO- | ~4.7 (singlet) | ~65 |

| Ester | >C=O | - | ~168 |

| Aromatic Ring | C-H | ~6.9 - 7.3 (multiplets) | ~115 - 125 |

| Aromatic Ring | C-O | - | ~150 |

| Aromatic Ring | C-Cl | - | ~120 |

| Aromatic Ring | C-F | - | ~155 (large ¹JCF) |

Mass Spectrometry (MS) in Pathway Elucidation and Impurity Profiling Research

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it is vital for confirming the molecular weight and for studying fragmentation pathways, which can aid in structural confirmation and impurity identification. nih.gov

In a typical Electron Ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Key fragmentation pathways for esters often involve cleavage at the C-O bonds. docbrown.infomiamioh.edu Expected fragments for this compound would include:

Loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion, [M - 45]⁺.

Loss of an ethyl radical (•CH₂CH₃) followed by CO₂ to give the phenoxy radical cation, [M - 73]⁺.

Cleavage of the ether bond, leading to fragments corresponding to the chlorofluorophenoxy group and the ethyl acetate side chain.

This fragmentation data is crucial for identifying process-related impurities that may have similar retention times in chromatography but different mass spectra.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups. walshmedicalmedia.com

For this compound, the key vibrational bands would include:

C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically around 1750-1760 cm⁻¹, characteristic of an ester carbonyl group. iucr.org

C-O Stretches: Bands corresponding to the ester (C-O-C) and ether (Ar-O-C) linkages would be present in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene (B151609) ring.

C-H Stretches: Aliphatic C-H stretching from the ethyl and methylene groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be found just above 3000 cm⁻¹.

C-Cl and C-F Stretches: Absorptions for the carbon-chlorine and carbon-fluorine bonds would be expected in the fingerprint region, typically between 1200 cm⁻¹ and 600 cm⁻¹.

Comparing experimental FT-IR and Raman spectra with theoretical data calculated using methods like Density Functional Theory (DFT) can provide deeper insights into the compound's conformational preferences. walshmedicalmedia.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound This is an interactive table. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Ester C=O | Stretch | 1760 - 1735 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Ether C-O | Stretch | 1275 - 1200 | Strong |

| Ester C-O | Stretch | 1200 - 1050 | Strong |

| C-F | Stretch | 1250 - 1000 | Strong |

| C-Cl | Stretch | 800 - 600 | Strong |

UV-Visible Spectroscopy in Electronic Transition Studies

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with chromophores. The main chromophore in this compound is the substituted benzene ring.

The benzene ring itself has characteristic absorptions in the UV region. The presence of the chloro, fluoro, and alkoxy substituents (auxochromes) on the ring is expected to cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. Research on a similar compound, ethyl 2-(4-aminophenoxy) acetate, showed absorption bands at 234 nm and 299 nm, which were assigned to HOMO→LUMO+2 and HOMO→LUMO transitions, respectively. mdpi.com It is anticipated that this compound would exhibit absorption maxima in a comparable UV range, making this technique useful for quantitative analysis via HPLC. researchgate.net

Chromatographic Method Development for Research Purity and Separation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its quantification and purification.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of pharmaceutical intermediates and active ingredients. phenomenex.com For a non-chiral compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. ekb.eg

Method Development: The optimization of an RP-HPLC method involves several key steps:

Column Selection: A C18 (octadecylsilyl) column is the most common choice for separating moderately polar compounds like this ester. Column dimensions (e.g., 150 mm x 4.6 mm) and particle size (e.g., 5 µm) are chosen to balance resolution and analysis time. researchgate.netpensoft.net

Mobile Phase Selection: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) or acetate buffer). The ratio of organic to aqueous phase is adjusted to achieve optimal retention and separation. pensoft.net An isocratic elution (constant mobile phase composition) may be sufficient, but a gradient elution (composition changes over time) can provide better resolution for complex mixtures of impurities. ekb.eg

Detection Wavelength: The detector, usually a UV-Vis detector, is set to a wavelength where the target compound has strong absorbance to maximize sensitivity. This wavelength is determined from the UV-Visible spectrum, likely in the 220-280 nm range. researchgate.net

Flow Rate and Temperature: The flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30 °C) are optimized to improve peak shape and reproducibility. pensoft.net

The validated HPLC method can then be used to quantify the purity of this compound and to detect and quantify any impurities, ensuring the quality of the material for research purposes. pensoft.net

Table 3: Example of a Starting RP-HPLC Method for Purity Analysis This is an interactive table. Click on the headers to sort.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Standard for moderately polar analytes. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Buffered aqueous phase for good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |

| Elution Mode | Gradient | To effectively separate early and late-eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable and reproducible retention times. |

| Detection | UV at 225 nm | Wavelength for sensitive detection of the aromatic system. researchgate.net |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenoxyacetic acid esters like this compound, which are generally volatile, direct analysis by GC is feasible. However, in many analytical contexts, particularly for the parent phenoxyacetic acids, derivatization is a common strategy to enhance volatility and improve chromatographic behavior.

Should the analysis require the determination of the parent acid, 3-chloro-4-fluorophenoxyacetic acid, which may be present as an impurity or a degradation product, derivatization would be necessary. A common approach for phenoxy acid herbicides involves esterification to form more volatile derivatives, such as methyl esters. nih.gov This can be achieved using reagents like trimethylsilyldiazomethane (B103560) or boron trifluoride-methanol. nih.govusgs.gov Following derivatization, the resulting methyl ester of 3-chloro-4-fluorophenoxyacetic acid could be readily analyzed by GC.

For the analysis of this compound itself, a high-temperature capillary GC column, such as one coated with a non-polar or mid-polar stationary phase (e.g., a polysiloxane-based phase like DB-5ms or equivalent), would be suitable. An electron capture detector (ECD) would offer high sensitivity for this halogenated compound. usgs.govusgs.gov Alternatively, a mass spectrometer (MS) as a detector would provide definitive identification based on the mass spectrum of the molecule. nih.govnih.gov

Illustrative GC-MS Parameters for Analysis of a Related Compound (Methylated Phenoxy Acid Herbicide):

| Parameter | Value/Condition |

| Column | Fused silica (B1680970) capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 70 °C (2 min hold), ramp at 15 °C/min to 300 °C (5 min hold) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| Scan Range | 50-400 m/z |

This table is illustrative and based on typical methods for related phenoxy acid herbicide analysis. nih.gov Specific parameters would require optimization for this compound.

Development of Chiral Separation Methods (if enantiomers are synthesized)

Phenoxyacetic acids that are substituted at the alpha-carbon of the acetic acid chain, such as 2-(3-chloro-4-fluorophenoxy)propionic acid, are chiral and exist as enantiomers. While this compound itself is not chiral, its potential precursor, 3-chloro-4-fluorophenoxyacetic acid, is also not chiral. However, if a chiral analogue, for instance, an ethyl 2-(3-chloro-4-fluorophenoxy)propionate, were synthesized, the separation of its enantiomers would be crucial, as biological activity often resides in only one enantiomer. ntu.edu.tw

Chiral separation can be achieved using specialized chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a common method, employing a chiral stationary phase (CSP). ntu.edu.tw For acidic compounds, anion-exchange type CSPs have shown excellent enantioselectivity. chiraltech.com Alternatively, chiral gas chromatography can be used, often after derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Another powerful technique for the enantiomeric resolution of chiral phenoxy acid herbicides is electrokinetic chromatography, using cyclodextrins as chiral selectors in the running buffer. nih.govscilit.com For a hypothetical chiral analogue of this compound, a systematic evaluation of different cyclodextrins would be the first step in method development. nih.gov

Hyphenated Techniques in Complex Mixture Analysis (e.g., LC-MS, GC-MS)

In real-world applications, this compound may be present in complex matrices, such as environmental samples or in a crude reaction mixture containing by-products and unreacted starting materials. In such cases, hyphenated analytical techniques, which couple a separation method with a powerful detection method, are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is highly effective for the analysis of volatile compounds. It provides both retention time data for separation and mass spectral data for confident identification. nih.govnih.gov For complex samples, a cleanup step, such as solid-phase extraction (SPE), might be required prior to GC-MS analysis to remove interfering matrix components. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the analysis of many herbicides, including phenoxy acids. econference.ioresearchgate.netlcms.cz A significant advantage of LC-MS is that it often does not require the derivatization step that is common in GC analysis, which simplifies sample preparation. econference.iolcms.cz For this compound, a reversed-phase LC column (e.g., C18) would be used for separation. econference.iocanada.ca The detection would be performed by a tandem quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. econference.io Electrospray ionization (ESI) in positive mode would likely be suitable for the ethyl ester, while the parent acid would be analyzed in negative ESI mode. econference.iolcms.cz

Illustrative LC-MS/MS Parameters for Analysis of Related Phenoxy Acid Herbicides:

| Parameter | Value/Condition |

| LC Column | C18, 100 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 10% to 90% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), negative mode for acids |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

This table is illustrative and based on typical methods for related phenoxy acid herbicide analysis. econference.iocanada.ca Specific parameters would require optimization for this compound.

Research into Analytical Method Validation for Robustness and Reproducibility

The development of any analytical method must be followed by a thorough validation process to ensure its reliability. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The key parameters for validation are outlined in guidelines such as those from the International Council for Harmonisation (ICH).

For an analytical method for this compound, the validation process would involve assessing the following:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researcher.life

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researcher.life

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. researcher.life

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researcher.life

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researcher.life

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researcher.life

While specific validation studies for this compound are not found in the reviewed literature, numerous studies on the validation of GC-MS and LC-MS/MS methods for related halogenated and phenoxy acid compounds confirm that these techniques can be validated to be highly robust, sensitive, and reproducible for regulatory and research purposes. researchgate.netresearchgate.net

Mechanistic Investigations of Biological and Biochemical Activity in Pre Clinical Research

Molecular Target Identification and Characterization in vitro

While Ethyl 2-(3-chloro-4-fluorophenoxy)acetate is noted for its potential use in studying enzyme and receptor interactions, no specific data from preclinical studies has been published. The unique arrangement of the chloro and fluoro substituents on the phenyl ring is thought to be a key determinant of its biological activity, but without experimental results, this remains a theoretical consideration.

Research into Enzyme Inhibition Kinetics and Mechanistic Pathways

There are no publicly available studies detailing the enzyme inhibition kinetics or mechanistic pathways for this compound. Information regarding which enzymes it may inhibit, its potency (e.g., IC₅₀ values), or its mode of inhibition (e.g., competitive, non-competitive) is not documented in scientific literature.

Receptor Binding Studies and Affinity Profiling

Similarly, no data from receptor binding assays or affinity profiling for this specific compound has been made public. It is unknown which receptors, if any, it binds to or the affinity and selectivity of such interactions.

Protein-Ligand Interaction Analysis at the Molecular Level

Without identification of a specific protein target (such as an enzyme or receptor), no molecular-level analyses, such as X-ray crystallography or molecular docking studies, involving this compound are available.

Cellular Pathway Modulation Studies in vitro

Assertions have been made that the compound may influence cellular processes, but these claims are not substantiated by published, detailed experimental evidence.

Research on Gene Expression Profiling in Cell Lines

There are no available studies that have performed gene expression profiling in cell lines treated with this compound. Consequently, its effects on gene regulation are unknown.

Investigations into Protein Modulation and Intracellular Signaling Cascades

No research has been published detailing how this compound might modulate protein levels or affect intracellular signaling cascades.

Subcellular Localization Research

Detailed studies on the subcellular localization of this compound are not readily found in current research. However, the localization of xenobiotics is crucial for understanding their mechanism of action and potential toxicity. For the broader class of phenoxyacetic acid derivatives, which are often weak acids, their distribution within a cell is influenced by pH gradients between cellular compartments.

Generally, the lipophilicity of a compound, determined by factors such as the ethyl ester group and the chloro and fluoro substitutions on the phenyl ring, plays a significant role in its ability to cross cellular and organellar membranes. For instance, studies on other compounds have shown that derivatives with higher lipophilicity can accumulate in lipid-rich environments like the endoplasmic reticulum and mitochondria. nih.gov Research on pyropheophorbide-a derivatives has demonstrated that localization to either mitochondria or lysosomes can be influenced by the compound's aggregation state and concentration, which in turn dictates its photodynamic therapy efficacy. nih.gov In the absence of specific data, it can be hypothesized that this compound may distribute across various cellular compartments, with potential accumulation in membranes, but experimental verification is required.

Structure-Mechanism Relationships for Rational Probe Design

The relationship between the chemical structure of phenoxyacetic acid derivatives and their biological mechanism is a key area of research, particularly for designing rational probes to investigate biological processes.

Design and Synthesis of Mechanistic Probes

Mechanistic probes are essential tools for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. The design of such probes based on the this compound scaffold would involve the strategic introduction of reporter groups, such as fluorescent tags or affinity labels, without significantly altering the compound's intrinsic biological activity.

The synthesis of such probes often involves multi-step chemical reactions. For the broader class of phenoxyacetic acids, synthetic strategies have been developed to create a variety of derivatives. nih.gov For example, the synthesis of fluorescent polyamine probes has been achieved by attaching a BODIPY dye, allowing for the visualization of their trafficking in cells. nih.gov Similarly, "clickable" probes featuring azide (B81097) or alkyne groups can be synthesized, enabling their attachment to reporter molecules via click chemistry. rsc.org The development of fully-functionalized natural product probes highlights a strategy where photoactivatable and clickable handles are incorporated to map protein interactions in living cells. chemrxiv.org

A hypothetical design for a mechanistic probe derived from this compound could involve replacing the ethyl ester with a longer chain terminating in an azide or alkyne, allowing for subsequent conjugation to a fluorescent dye or biotin.

Table 1: Potential Modifications for Mechanistic Probe Design

| Modification | Purpose | Example Reporter Group |

| Introduction of a fluorescent tag | Visualization of subcellular localization | Fluorescein, Rhodamine, BODIPY |

| Incorporation of an affinity label | Identification of binding partners | Biotin, Desthiobiotin |

| Addition of a photo-crosslinking group | Covalent capture of target proteins | Benzophenone, Diazirine |

| Introduction of a "clickable" handle | Versatile conjugation via click chemistry | Azide, Alkyne |

Mutagenesis Studies of Target Proteins

Mutagenesis studies are a powerful technique to pinpoint the specific amino acid residues within a target protein that are crucial for ligand binding and biological activity. While no specific mutagenesis studies involving this compound have been reported, this approach is widely used to understand the interactions of related compounds.

For example, in the context of herbicides, mutagenesis of the target enzyme, such as auxin-binding proteins or other hormone receptors, can reveal the binding pocket and the key residues that interact with the phenoxyacetate (B1228835) core. High-throughput mutagenesis techniques can systematically alter amino acids in a protein's active site to identify those critical for function and interaction with small molecules. nih.gov Studies on the structure-activity relationship of other small molecule inhibitors have successfully used molecular docking simulations in conjunction with mutagenesis to validate binding modes. acs.org For phenoxyacetic acid derivatives targeting cyclooxygenase (COX) enzymes, the structural differences between COX-1 and COX-2, identified through mutagenesis and crystallography, have enabled the design of selective inhibitors. nih.gov

Should a protein target for this compound be identified, site-directed mutagenesis would be a critical next step to validate the interaction and understand the structural basis of its activity.

Applications as a Research Tool or Chemical Probe in Defined Biological Systems in vitro

While specific applications of this compound as a research tool are not well-documented, the broader class of phenoxyacetic acid derivatives has been utilized in various in vitro biological systems to probe cellular functions.

Phenoxyacetic acids have been instrumental in studying plant hormone signaling pathways, particularly those related to auxins. wikipedia.org In other biological contexts, derivatives of phenoxyacetic acid have been synthesized and tested for their ability to modulate specific enzymes or receptors. For instance, novel phenoxyacetic acid derivatives have been developed as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes, and used to study insulin (B600854) secretion in in vitro models. nih.gov

Furthermore, phenoxyacetamide derivatives have been investigated as inducers of apoptosis in cancer cell lines, such as HepG2, allowing for the study of cell death pathways. mdpi.com The structure-activity relationships of caffeic acid phenethyl ester (CAPE) analogs, which share some structural similarities with phenoxyacetates, have been explored to develop potent 5-lipoxygenase inhibitors for studying inflammatory pathways. nih.gov Diphenoxy derivatives have also been designed as flexible probes for imaging β-amyloid plaques in Alzheimer's disease research. nih.gov

The utility of a compound like this compound as a research tool would depend on its specific biological activity, which remains to be fully characterized. Its structure, featuring a halogenated phenyl ring and an ester group, suggests potential for interactions with various biological macromolecules, making it a candidate for screening in diverse in vitro assays to uncover new biological functions and research applications.

Table 2: Examples of Phenoxyacetate Derivatives as Research Tools

| Derivative Class | Biological System | Research Application | Reference |

| Phenoxyacetic Acids | Plant cells | Studying auxin signaling pathways | wikipedia.org |

| Phenoxyacetic Acid Derivatives | Pancreatic islet cells | Investigating FFA1 agonism and insulin secretion | nih.gov |

| Phenoxyacetamide Derivatives | HepG2 cancer cells | Probing apoptosis induction mechanisms | mdpi.com |

| Diphenoxy Derivatives | Brain tissue sections | Imaging β-amyloid plaques | nih.gov |

Applications of Ethyl 2 3 Chloro 4 Fluorophenoxy Acetate in Advanced Chemical Synthesis and Materials Science Research

Role as a Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in Ethyl 2-(3-chloro-4-fluorophenoxy)acetate makes it a valuable starting material or intermediate for constructing more elaborate molecular architectures. Its reactivity allows for modifications at the ester group, the aromatic ring, and the ether linkage, providing multiple pathways for synthetic chemists to explore.

A primary application of phenoxyacetate (B1228835) derivatives is in the synthesis of herbicides. Structurally related compounds are key intermediates in the production of aryloxyphenoxypropionate herbicides, a class of chemicals that selectively control grasses in broadleaf crops. This compound serves as a building block for creating analogues of these established agrochemicals for research purposes. For instance, the synthesis of the herbicide quizalofop-ethyl (B1680411) involves the reaction of a substituted phenoxy derivative with a propionate (B1217596) moiety. acs.org The synthesis of quizalofop-p-ethyl (B1662796) often starts from D-lactic acid and involves intermediates like 4-(6-chloro-2-quinoxaline oxygen base) phenol (B47542). tdcommons.org While not a direct precursor in all commercial routes, the structural motif of this compound is highly relevant for developing new herbicidal compounds or for creating research probes to study their mechanism of action, which involves the inhibition of fatty acid biosynthesis in susceptible plants. researchgate.net

Table 1: Related Agrochemical Compounds and Intermediates

| Compound Name | Role/Class | Reference |

|---|---|---|

| Quizalofop-ethyl | Aryloxyphenoxypropionate Herbicide | acs.org |

| Quizalofop-p-ethyl | Active enantiomer of Quizalofop | tdcommons.org |

| D-lactic acid | Starting material in some syntheses | tdcommons.org |

The phenoxy acetic acid scaffold is a privileged structure in medicinal chemistry, appearing in various compounds investigated for therapeutic properties. This compound and its derivatives serve as intermediates in the discovery phase of new drugs. For example, phenoxy acetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. mdpi.com The synthesis often involves the initial alkylation of a substituted phenol with an ethyl bromoacetate (B1195939) to form the core phenoxyacetate structure, which is then further modified. mdpi.commdpi.com

Furthermore, flavonoid derivatives incorporating a phenoxyacetate moiety have been synthesized for biological evaluation. nih.gov The general strategy of using phenoxyacetate derivatives as building blocks allows for the systematic modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties during preclinical development. clinicsinoncology.com The specific 3-chloro-4-fluoro substitution pattern on the phenyl ring of the target compound can be crucial for modulating biological activity, such as binding to target enzymes or receptors.

Heterocyclic compounds are a cornerstone of modern chemistry, particularly in pharmaceuticals and materials. This compound is a valuable building block for constructing complex heterocyclic systems. The phenoxy moiety can be incorporated into larger ring systems, and the ester group provides a reactive handle for cyclization reactions.

Research has shown that phenoxy derivatives can be used to synthesize quinoxaline (B1680401) structures. acs.org For example, the synthesis of certain quinoxaline-based herbicides involves the coupling of a phenoxy component with a quinoxaline ring system. tdcommons.orgtandfonline.com Similarly, phenoxyacetate structures are used to build other heterocyclic frameworks like chromenes. nih.gov The synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, an intermediate for other heterocyclic compounds, is achieved through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739), highlighting a similar synthetic utility. mdpi.com The presence of the chloro and fluoro substituents on the phenyl ring of the subject compound offers chemists a way to fine-tune the electronic properties and reactivity of the resulting heterocyclic scaffolds, potentially leading to novel materials or therapeutic agents.

Table 2: Examples of Heterocyclic Systems Synthesized from Phenoxyacetate-type Precursors

| Heterocyclic System | Precursor Type | Application Area | Reference |

|---|---|---|---|

| Quinoxaline | Substituted Phenoxy Derivatives | Agrochemicals | acs.orgtdcommons.orgtandfonline.com |

| Chromene | Flavonoid Derivatives | Medicinal Chemistry | nih.gov |

Exploration in Polymer Chemistry Research

While direct, large-scale application of this compound in polymer science is not widely documented, its structure suggests potential research avenues as a specialty monomer or a polymer modifier. The principles of polymer chemistry allow for predictions of its behavior based on structurally similar compounds.

The molecule possesses features that could be exploited in polymerization. Although not a simple vinyl monomer, it could potentially be converted into a polymerizable derivative. For example, the aromatic ring could be functionalized with a vinyl or styrenic group to create a novel monomer for radical polymerization.

More directly, research on other functional monomers, such as halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, demonstrates that complex molecules can be copolymerized with standard monomers like styrene (B11656) or vinyl acetate (B1210297) to impart specific properties to the resulting polymer. chemrxiv.orgacs.org These studies show that trisubstituted ethylenes, which are typically difficult to homopolymerize, readily engage in copolymerization. tandfonline.comtandfonline.com By analogy, if this compound were modified to contain a polymerizable group, it could be used as a comonomer to introduce halogen atoms and a polar ether linkage into a polymer backbone. This could modify properties such as solubility, thermal stability, and refractive index.

Should this compound or a derivative be used as a comonomer, its structural components would likely influence the polymerization process. In radical polymerization, the electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring could affect the reactivity of the polymerizable group. Studies on the copolymerization of halogen-substituted phenylcyanoacrylates with styrene show that the monomer composition in the final polymer is influenced by the electronic nature of the substituents. mdpi.com

The bulky phenoxyacetate group would also introduce steric hindrance, which can affect the rate of polymerization and the stereochemistry of the resulting polymer chain. In mechanisms like ring-opening metathesis polymerization (ROMP), certain functional groups can interact with or even deactivate the catalyst. acs.org While not a direct participant, research into the impact of ether and ester functionalities on such catalytic systems would be necessary to explore the potential of a modified version of this compound. The presence of these polar groups could also influence the morphology of block copolymers or the glass transition temperature of the final material. researchgate.net

Advanced Materials Research

The unique molecular architecture of this compound, characterized by the presence of chloro and fluoro substituents on the phenoxy ring, makes it a valuable precursor in the field of advanced materials research. These halogen substitutions can significantly influence the electronic and steric properties of molecules, thereby impacting the characteristics of resulting materials. This section explores its potential incorporation into functional materials and its role in the study of supramolecular self-assembly.

Incorporation into Functional Materials for Research Purposes

This compound serves as a building block for the synthesis of more complex functional materials, particularly in the realm of liquid crystal polymers (LCPs). LCPs are a class of materials that exhibit properties of both liquids and solids, and their characteristics can be finely tuned by modifying their molecular constituents. The rod-shaped structure of phenoxyacetate derivatives is conducive to the formation of liquid crystalline phases.

The incorporation of the 3-chloro-4-fluorophenoxy moiety from this compound into a polymer backbone can impart specific properties. The halogen atoms, through their electron-withdrawing nature and ability to participate in dipole-dipole interactions, can enhance intermolecular forces. This can lead to increased thermal stability and mechanical strength in the resulting polymer. For instance, the general structure of a liquid crystal polymer can be described as having rigid mesogenic units connected by flexible spacers. The phenoxyacetate derivative can act as a key component of the mesogenic unit.

Research on related phenoxyacetate derivatives has shown their utility in creating polymers with desirable characteristics. While specific studies on polymers derived directly from this compound are not extensively documented in publicly available literature, the principles of polymer chemistry allow for extrapolation. The chloro and fluoro groups are known to influence properties such as dielectric constant and refractive index, which are critical for applications in electronics and optics.

Below is a table illustrating the potential influence of incorporating the 3-chloro-4-fluorophenoxy moiety into a hypothetical liquid crystal polymer, based on established structure-property relationships in polymer science.

| Property | Influence of 3-chloro-4-fluorophenoxy Moiety | Potential Application Area |

| Thermal Stability | The strong C-F and C-Cl bonds, along with increased intermolecular dipole-dipole interactions, can lead to a higher decomposition temperature. | High-performance plastics for demanding environments |

| Mechanical Strength | Enhanced intermolecular forces and potential for ordered packing can result in a higher tensile strength and modulus. | Reinforced composite materials |

| Dielectric Properties | The high electronegativity of fluorine can lower the dielectric constant of the polymer, making it a good insulator. | Microelectronics and high-frequency circuit boards |

| Solubility | The halogen substituents may alter the solubility profile of the polymer, allowing for processing in a wider range of solvents. | Advanced coatings and films |